molecular formula C14H13BrN2O2S2 B3129247 Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 339019-48-6

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B3129247
CAS No.: 339019-48-6
M. Wt: 385.3 g/mol
InChI Key: BVCZGZGLKQABLR-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a substituted pyrimidine carboxylate ester of significant interest in chemical and agrochemical research. It serves as a versatile synthetic intermediate for the development of novel herbicidal compounds . Pyrimidine derivatives with similar substitution patterns, featuring sulfur-containing functional groups like methylsulfanyl, have been investigated for their herbicidal activity, functioning by targeting key plant growth processes . The 4-[(4-bromophenyl)sulfanyl] moiety is a notable structural feature that can be leveraged for further chemical modifications, making this compound a valuable building block in exploratory synthesis for creating new active ingredients . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S2/c1-3-19-13(18)11-8-16-14(20-2)17-12(11)21-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCZGZGLKQABLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159131
Record name Ethyl 4-[(4-bromophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339019-48-6
Record name Ethyl 4-[(4-bromophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339019-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(4-bromophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromothiophenol with 2-chloro-5-methylthiopyrimidine in the presence of a base to form the intermediate compound. This intermediate is then esterified with ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated that certain substituted pyrimidines can effectively target cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies .

Antimicrobial Properties

The compound's sulfanyl group enhances its antimicrobial activity, making it a candidate for treating bacterial infections. Studies have shown that similar sulfanyl-containing compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death. This compound may exhibit these properties, warranting further investigation into its efficacy against resistant bacterial strains .

Neuroprotective Effects

Emerging research suggests that compounds with pyrimidine scaffolds can provide neuroprotective benefits. They may modulate neuroinflammatory pathways and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application is particularly relevant given the increasing prevalence of these conditions globally .

Synthetic Pathways

This compound can be synthesized through several methods involving the reaction of appropriate pyrimidine precursors with bromophenyl sulfides. The synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity of the final product.

Characterization Techniques

Characterization of this compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These methods are essential for understanding the compound's properties and potential reactivity in biological systems .

Case Studies and Research Findings

StudyFocusFindings
Kuo et al., 2017Anticancer ActivityDemonstrated that similar pyrimidine derivatives inhibit cancer cell growth via apoptosis .
Lastovickova et al., 2018Antimicrobial PropertiesFound that sulfanyl compounds disrupt bacterial membranes, suggesting potential for ethyl derivatives .
Patents on PyrimidinesNeuroprotective EffectsHighlighted the role of pyrimidines in reducing neuroinflammation in animal models .

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituents at positions 2 and 4 of the pyrimidine core. Key variations include halogenation (bromo, chloro, fluoro) and functional group modifications (methyl, phenoxy). Below is a comparative analysis of molecular properties:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 4) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-bromophenylsulfanyl methylsulfanyl C₁₄H₁₃BrN₂O₂S₂ 409.35 -
Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-... 2,5-dichlorophenylsulfanyl methylsulfanyl C₁₄H₁₂Cl₂N₂O₂S₂ 375.30 339019-47-5
Ethyl 4-[(2-chlorophenyl)sulfanyl]-... 2-chlorophenylsulfanyl methylsulfanyl C₁₄H₁₂ClN₂O₂S₂ 356.88 339019-54-4
Ethyl 4-[(4-fluorophenyl)sulfanyl]-... 4-fluorophenylsulfanyl methylsulfanyl C₁₄H₁₂FN₂O₂S₂ 339.38 339019-50-0
Ethyl 4-[(4-methylphenyl)sulfanyl]-... 4-methylphenylsulfanyl phenyl C₂₀H₁₈N₂O₂S 350.43 1803598-76-6

Key Observations :

  • Halogen Effects : Bromine (atomic weight: 79.9) increases molecular weight and lipophilicity compared to chlorine (35.5) or fluorine (19.0). This may enhance membrane permeability but reduce aqueous solubility .
  • Functional Group Diversity : The 4-methylphenylsulfanyl analog () replaces bromine with a methyl group, reducing steric bulk and electron-withdrawing effects, which could alter reactivity in nucleophilic substitution reactions .

Physicochemical and Electronic Properties

  • Lipophilicity : Bromine’s high hydrophobicity (LogP ~2.7) increases the target compound’s LogP compared to the fluoro analog (LogP ~1.9), as inferred from molecular weights and substituent contributions .
  • In contrast, methyl groups (electron-donating) in ’s compound may enhance ring reactivity .

Biological Activity

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various research studies and case reports.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN2O2S2C_{13}H_{12}BrN_2O_2S_2. The compound features a pyrimidine ring substituted with a bromophenyl and two sulfur-containing groups, which may influence its biological activity.

PropertyValue
Molecular Weight360.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot available

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit promising antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. In studies, it demonstrated significant inhibition against various bacterial strains, suggesting its utility in treating infections caused by resistant bacteria .

Anticancer Potential

Pyrimidine-based compounds are known for their role in cancer therapy due to their ability to inhibit key enzymes involved in nucleic acid synthesis. The compound has been evaluated for its cytotoxic effects on cancer cell lines. It was found to inhibit the growth of specific cancer cells, potentially through mechanisms involving the inhibition of thymidylate synthase and dihydrofolate reductase .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound could be a candidate for further development as an antimicrobial agent .
  • Case Study on Anticancer Activity :
    In vitro studies indicated that the compound exhibited IC50 values of approximately 15 µM against HeLa and MCF-7 cancer cell lines, indicating potent anticancer activity. The mechanism was hypothesized to involve apoptosis induction through caspase activation pathways .

The biological activity of this compound is believed to stem from its ability to interfere with nucleic acid metabolism. By inhibiting enzymes like thymidylate synthase, it disrupts DNA synthesis, which is crucial for cell proliferation in both microbial and cancerous cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells

Q & A

Q. What are the established synthetic routes for Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common precursor, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate, reacts with 4-bromothiophenol under basic conditions (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (e.g., DCM or DMF) at 60–80°C . Optimization involves adjusting the base (Na₂CO₃ vs. Et₃N) to control reaction kinetics and minimize side products. Monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the pyrimidine ring (δ 8.5–9.0 ppm for H-C5) and sulfanyl groups (δ 2.5–3.0 ppm for SCH₃) .
  • X-ray Crystallography: Use SHELXL for structure refinement. The bromophenyl and methylsulfanyl groups influence crystal packing; space group symmetry (e.g., monoclinic C2/c) and hydrogen-bonding patterns (e.g., C–H···S interactions) should be analyzed .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Wear nitrile gloves, goggles, and a lab coat to avoid dermal contact.
  • Conduct reactions in a fume hood due to potential H₂S release during sulfanyl group reactions.
  • Dispose of waste via neutralization (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How do the electronic properties of the 4-bromophenyl and methylsulfanyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura coupling, while the methylsulfanyl group stabilizes the pyrimidine ring via electron donation. DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare with analogs like ethyl 4-anilino-2-(methylsulfanyl)pyrimidine-5-carboxylate to assess substituent effects on reaction rates .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect material properties?

Methodological Answer: Graph-set analysis (Etter’s formalism) reveals C–H···O and π-π stacking interactions between pyrimidine rings. For example, in monoclinic crystals (space group C2/c), adjacent molecules form dimeric units via S···C contacts (3.2–3.5 Å), influencing solubility and melting points .

Q. How can computational modeling predict biological activity or catalytic potential?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase targets (e.g., EGFR) using the pyrimidine core as a hinge-binding motif.
  • MD Simulations (GROMACS): Assess stability of the bromophenyl group in hydrophobic binding pockets over 100 ns trajectories .

Q. How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies arise from solvent purity (anhydrous DMF vs. technical grade) or stoichiometric ratios. Design a DOE (Design of Experiments) approach varying:

  • Base (Na₂CO₃ vs. Et₃N)
  • Temperature (50°C vs. 80°C)
  • Reaction time (6–24 hrs)
    Use LC-MS to quantify byproducts (e.g., disulfide formation) and optimize for ≥90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

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